molecular formula C14H17N3O2 B2803645 1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea CAS No. 1207022-35-2

1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea

Cat. No. B2803645
CAS RN: 1207022-35-2
M. Wt: 259.309
InChI Key: JDWTVJVAKDKAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a urea derivative that is commonly referred to as CPU-0213. It has been extensively studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Scientific Research Applications

Inhibition of Soluble Epoxide Hydrolase (sEH)

1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea derivatives have been investigated for their inhibitory effects on human and murine soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of fatty acids, which can influence inflammation and blood pressure. Derivatives of this compound have shown to improve pharmacokinetic parameters and demonstrate significant potency in reducing inflammatory pain, thus highlighting their potential in treating inflammatory diseases (Rose et al., 2010).

Stereoselective Synthesis of Active Metabolites

Research into the synthesis and stereochemical determination of active metabolites of potent inhibitors, such as those of PI3 kinase, has involved the use of similar urea derivatives. These studies contribute to the development of more effective therapeutic agents through improved synthesis methods that can influence the pharmacological profile of the drugs (Chen et al., 2010).

Anticancer Activity

A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These studies aim at discovering new anticancer agents that could potentially act as BRAF inhibitors for further cancer research (Feng et al., 2020).

Cytokinin-like Activity in Plant Biology

In plant biology, certain urea derivatives exhibit cytokinin-like activity, promoting cell division and differentiation. Such compounds are used in in vitro plant morphogenesis studies to explore the effects of synthetic cytokinins on plant growth and development (Ricci & Bertoletti, 2009).

Corrosion Inhibition

Urea derivatives have also found applications in corrosion inhibition, particularly for protecting mild steel in acidic environments. These compounds can form protective layers on the metal surface, significantly reducing corrosion rates and offering a cost-effective solution for extending the lifespan of metal structures (Mistry et al., 2011).

properties

IUPAC Name

1-cyclopropyl-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-13-2-1-9-17(13)12-7-5-11(6-8-12)16-14(19)15-10-3-4-10/h5-8,10H,1-4,9H2,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWTVJVAKDKAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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